molecular formula C7H5N3 B3354903 Pyrido[3,4-C]pyridazine CAS No. 6133-98-8

Pyrido[3,4-C]pyridazine

Cat. No.: B3354903
CAS No.: 6133-98-8
M. Wt: 131.13 g/mol
InChI Key: DVXYZLCJSYRIPC-UHFFFAOYSA-N
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Description

Pyrido[3,4-C]pyridazine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is part of a broader class of pyridazines, which are known for their diverse pharmacological properties .

Preparation Methods

Mechanism of Action

The mechanism of action of Pyrido[3,4-C]pyridazine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, some derivatives inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact pathways and targets depend on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

Properties

IUPAC Name

pyrido[3,4-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-3-8-5-7-6(1)2-4-9-10-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXYZLCJSYRIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497876
Record name Pyrido[3,4-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-98-8
Record name Pyrido[3,4-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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